1,1-Dichloro-1,2,2-trifluoroethane

Thermophysical property Isomer separation Refrigerant selection

1,1-Dichloro-1,2,2-trifluoroethane (CAS 812-04-4), designated R-123b or HCFC-123b, is one of three constitutional isomers of dichlorotrifluoroethane. With a molecular weight of 152.93 g/mol and a boiling point of 30.2 °C, it belongs to the hydrochlorofluorocarbon (HCFC) class.

Molecular Formula C2HCl2F3
Molecular Weight 152.93 g/mol
CAS No. 812-04-4
Cat. No. B15349047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dichloro-1,2,2-trifluoroethane
CAS812-04-4
Molecular FormulaC2HCl2F3
Molecular Weight152.93 g/mol
Structural Identifiers
SMILESC(C(F)(Cl)Cl)(F)F
InChIInChI=1S/C2HCl2F3/c3-2(4,7)1(5)6/h1H
InChIKeyAFTSHZRGGNMLHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dichloro-1,2,2-trifluoroethane (HCFC-123b, CAS 812-04-4): Position Among C2HCl2F3 Isomers and Its Bearing on Procurement Decisions


1,1-Dichloro-1,2,2-trifluoroethane (CAS 812-04-4), designated R-123b or HCFC-123b, is one of three constitutional isomers of dichlorotrifluoroethane [1]. With a molecular weight of 152.93 g/mol and a boiling point of 30.2 °C, it belongs to the hydrochlorofluorocarbon (HCFC) class [2]. Unlike the widely commercialized isomer HCFC-123 (2,2-dichloro-1,1,1-trifluoroethane, boiling point 27.82 °C), R-123b is primarily recognized as a synthetic byproduct or intermediate rather than a deliberate end-use product [3]. Its procurement is therefore driven by specialized isomerization studies, analytical reference standards, or niche applications where the chlorine substitution pattern at the C1 position (CCl2F–) imparts measurably different reactivity compared to the –CHCl2 terminus of HCFC-123.

Why HCFC-123b (812-04-4) Cannot Be Interchanged with HCFC-123 or HCFC-123a in Industrial Formulations


Despite sharing the identical molecular formula C2HCl2F3, the three dichlorotrifluoroethane isomers exhibit distinct chlorine/fluorine positional arrangements that fundamentally alter their chemical stability and reactivity [1]. Patent literature explicitly states that HCFC-123a and HCFC-123b are 'more unstable compounds' than HCFC-123, which possesses a stabilizing trifluoromethyl (–CF3) group; this instability renders them objectionable in polyurethane foam blowing formulations where premature reactivity with isocyanates or amine catalysts compromises foam quality [1]. Consequently, the commercial blowing agent market mandates that HCFC-123 contain less than 1% of isomeric impurities including HCFC-123b [2]. The close boiling points of the isomers (27.82 °C for HCFC-123 vs. 30.2 °C for HCFC-123b) make economic separation by conventional distillation impractical, meaning procurement of isomerically pure material requires either specialized synthesis or post-synthetic purification—decisions that directly impact cost, purity specifications, and application suitability [2][3].

Quantitative Differentiation Evidence: 1,1-Dichloro-1,2,2-trifluoroethane vs. Comparator Isomers


Normal Boiling Point: HCFC-123b vs. HCFC-123 — A 2.35 K Separation That Precludes Distillation-Based Purification and Defines Phase-Change Application Windows

The normal boiling point of 1,1-dichloro-1,2,2-trifluoroethane (HCFC-123b) is 30.2 °C, as listed by CAS Common Chemistry [1]. In comparison, the commercial isomer HCFC-123 (2,2-dichloro-1,1,1-trifluoroethane) has a normal boiling point of 27.82 °C [2]. The difference of 2.35 K is too small for economic separation by conventional fractional distillation, as noted in DuPont patent literature [3]. Additionally, HCFC-123a (1,2-dichloro-1,1,2-trifluoroethane) boils at 29.5 °C [4], making the three-isomer system a notoriously difficult separation problem.

Thermophysical property Isomer separation Refrigerant selection

Chemical Stability: HCFC-123b Lacks the Stabilizing –CF3 Group Present in HCFC-123, Establishing Differentiated Reactivity in Formulations

DuPont patent literature explicitly categorizes HCFC-123a and HCFC-123b as 'more unstable compounds than the HCFCs which have a high concentration of fluorine atoms around a carbon atom in the molecule such as HCFC-123' [1]. The stability difference is attributed to the absence of the trifluoromethyl (–CF3) group in HCFC-123b, which instead bears a –CCl2F terminus [1]. This structural distinction means that when mixed with other components in polyurethane foam formulations, HCFC-123b exhibits objectionable reactivity, whereas HCFC-123, with its –CF3 group, is sufficiently inert for commercial use [2].

Isomer stability Foam blowing agent Catalytic isomerization

Isomerization Feedstock Role: HCFC-123b Is Catalytically Converted to HCFC-123 — A Quantitative Process Selectivity Consideration

Multiple patents disclose processes wherein HCFC-123b (CCl2F–CHF2) is isomerized to the desired HCFC-123 (CF3–CHCl2) using catalysts such as TaF5, NbF5, or fluorinated alumina in the absence of hydrogen fluoride [1][2]. For example, U.S. Patent 5,118,887 demonstrates that using a partially fluorinated alumina catalyst derived from Al2O3·nH2O with polytetrafluoroethylene fibrils, HCFC-123a and HCFC-123b in the feedstock are converted to HCFC-123 [2]. This establishes that when HCFC-123b is procured, it is often intended as an isomerization substrate rather than a final product—a fundamentally different procurement rationale than that for HCFC-123.

Catalytic isomerization HCFC manufacturing Process chemistry

Vapor Pressure and Volatility: HCFC-123b at 630 mmHg (25 °C) vs. HCFC-123 at ~89.3 kPa — Implications for Containment and Handling

1,1-Dichloro-1,2,2-trifluoroethane exhibits a vapor pressure of 630 mmHg at 25 °C, equivalent to approximately 84.0 kPa [1]. In comparison, HCFC-123 (2,2-dichloro-1,1,1-trifluoroethane) has a vapor pressure of 89.3 kPa at 25 °C [2]. The lower vapor pressure of HCFC-123b (84.0 kPa vs. 89.3 kPa, a ~6% reduction) indicates slightly reduced volatility. For refrigerant or pressurized solvent applications, this small difference shifts the pressure-temperature saturation curve, requiring adjusted system design parameters.

Vapor pressure Volatility Refrigerant handling

Density Distinction: Estimated Liquid Density of HCFC-123b (1.475–1.513 g/cm³) Contrasts with Measured HCFC-123 Density (1.4638 g/cm³)

Estimated liquid densities for 1,1-dichloro-1,2,2-trifluoroethane range from 1.475 g/cm³ (ChemicalBook estimate) to 1.513 g/cm³ (ChemBlink calculated value) . By contrast, the experimentally measured liquid density of HCFC-123 at standard conditions is 1.4638 g/cm³ [1]. Using the ChemBlink value, the density difference is +0.0492 g/cm³ (+3.4%), which is material for applications requiring precise volumetric charging of refrigeration systems or solvent blending by weight.

Liquid density Physical property Refrigerant charge calculation

Enthalpy of Vaporization: HCFC-123b (163.7 kJ/kg) vs. HCFC-123 (~170 kJ/kg) — A ~3.7% Differential Affecting Heat Transfer Cycle Efficiency

The experimental enthalpy of vaporization (Hvb) at the normal boiling point for 1,1-dichloro-1,2,2-trifluoroethane is 163.659 kJ/kg, as compiled in the QSAR Database from experimental data [1]. For HCFC-123, the enthalpy of vaporization at the normal boiling point is approximately 169.6 kJ/kg, as derived from standard refrigerant property tables [2]. This ~3.7% lower latent heat for HCFC-123b means that per unit mass circulated, it delivers less cooling capacity than HCFC-123 in a vapor-compression cycle.

Enthalpy of vaporization Refrigeration cycle Thermodynamic property

Procurement-Driven Application Scenarios for 1,1-Dichloro-1,2,2-trifluoroethane (HCFC-123b, CAS 812-04-4)


Analytical Reference Standard for HCFC-123 Purity Verification and Isomer Impurity Monitoring

Given the commercial requirement that HCFC-123 contain less than 1% total isomeric impurities [1], laboratories performing gas chromatography (GC) or GC-MS quality control of HCFC-123 shipments require a certified reference standard of HCFC-123b (CAS 812-04-4). The 2.35 K boiling point separation from HCFC-123 demands a pure isomer standard for unambiguous chromatographic peak identification and quantification [2]. Procurement of high-purity (>98%) HCFC-123b as an analytical standard is essential for ASTM D6806-based purity testing and for meeting AHRI 700 refrigerant purity specifications.

Catalytic Isomerization Research: Feedstock for HCFC-123 Process Optimization

Research groups and chemical manufacturers developing improved isomerization catalysts for HCFC-123 production require pure HCFC-123b as a model substrate. Patents demonstrate that TaF5, NbF5, and fluorinated alumina catalysts can convert HCFC-123b to HCFC-123 in the absence of HF [3][4]. Procuring isomerically pure HCFC-123b enables controlled kinetic studies, catalyst screening, and process yield optimization without confounding effects from mixed isomer feedstocks. This represents a distinct procurement channel separate from end-use refrigerant or blowing agent supply chains.

Structure-Reactivity Relationship Studies of Halocarbon Isomers in Polyurethane Formulations

The documented objectionable reactivity of HCFC-123b in foam blowing formulations—attributed to the absence of a stabilizing –CF3 group—makes it a valuable probe molecule for studying the relationship between chlorine/fluorine substitution pattern and chemical compatibility with isocyanates and amine catalysts [1][5]. Materials scientists and formulators seeking to understand isomer-dependent reactivity in polyurethane systems procure HCFC-123b for controlled comparative studies against HCFC-123 and HCFC-123a, using the differential reactivity data to guide next-generation blowing agent design.

Thermophysical Property Benchmarking for Refrigerant Alternatives Screening

With HCFC-123 being the most efficient refrigerant for large-tonnage centrifugal chillers [6] but facing phase-out under the Montreal Protocol, isomer-level thermophysical property data are critical for screening potential replacements. The experimental enthalpy of vaporization (163.659 kJ/kg), normal boiling point (30.2 °C), and vapor pressure (630 mmHg at 25 °C) of HCFC-123b [2][7] provide reference data for computational fluid dynamics models and equation-of-state development. Procurement of research-grade HCFC-123b enables experimental validation of predicted thermodynamic properties for the broader C2HCl2F3 isomer family.

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